(S)-(+)-N-3-Benzylnirvanol
Overview
Description
“(+)-N-3-Benzylnirvanol” is a chemical compound with the following structural formula:
C20H17N3O2
It belongs to the class of organic compounds known as hydrazones. Hydrazones are derivatives of hydrazine (N₂H₄) in which one or both hydrogen atoms are replaced by organic groups. The compound’s systematic name is N’- (3- (benzyloxy)benzylidene)isonicotinohydrazide .
Preparation Methods
Synthetic Routes:: The synthetic routes for “(+)-N-3-Benzylnirvanol” involve the condensation of isonicotinohydrazide with benzaldehyde derivatives. The reaction proceeds via the formation of a hydrazone bond. Various benzaldehyde derivatives can be used, such as 3-benzyloxybenzaldehyde.
Reaction Conditions::- Reactants: Isonicotinohydrazide, 3-benzyloxybenzaldehyde
- Solvent: Organic solvents like ethanol or methanol
- Catalyst: Acidic or basic conditions (e.g., acetic acid or sodium hydroxide)
- Temperature: Typically at room temperature or slightly elevated
- Workup: Filtration and recrystallization
Industrial Production:: Industrial-scale production methods involve optimization of reaction conditions, scalability, and purification processes. Large-scale synthesis may use continuous flow reactors or batch reactors.
Chemical Reactions Analysis
Reactions:: “(+)-N-3-Benzylnirvanol” can undergo various reactions, including:
Oxidation: It may be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine.
Substitution: Substitution reactions can occur at the benzylidene or benzyloxy groups.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to oximes or other derivatives, while reduction yields hydrazine derivatives.
Scientific Research Applications
“(+)-N-3-Benzylnirvanol” finds applications in:
Medicine: Potential as an antitubercular agent due to its hydrazone moiety.
Chemistry: Used in the synthesis of other compounds.
Industry: May serve as a building block for drug development.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its hydrazone functionality suggests potential interactions with biological targets, possibly involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
“(+)-N-3-Benzylnirvanol” stands out due to its unique combination of isonicotinohydrazide and benzylidene moieties. Similar compounds include other hydrazones and related derivatives.
Properties
IUPAC Name |
(5S)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-18(15-11-7-4-8-12-15)16(21)20(17(22)19-18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZDHUHMXXALFX-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654527 | |
Record name | (5S)-3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790676-40-3 | |
Record name | (5S)-3-Benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5S)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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